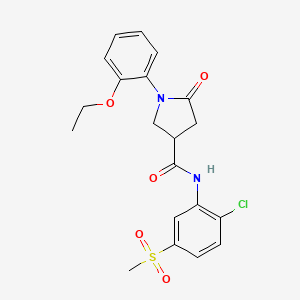
Chitin synthase inhibitor 1
説明
Chitin synthase inhibitor 1 (CSI-1) is a chemical compound that has been studied for its potential applications in scientific research. CSI-1 is a small molecule that inhibits the activity of chitin synthase, an enzyme that is responsible for the synthesis of chitin, a major component of the exoskeletons of insects and other arthropods.
科学的研究の応用
Insect Pest Control:
- Aphis Glycines (Soybean Aphid): A study by Bansal et al. (2012) found that CSI-1 impacts the survival and development of Aphis glycines, an insect pest, by interfering with their chitin synthesis. Diflubenzuron, a chitin-synthesis inhibitor, led to increased mortality and affected fecundity when applied to soybean leaves consumed by the nymphs.
Antifungal Drug Development:
- Chitin Synthesis Mechanism and Inhibition: Dorfmueller et al. (2014) in The Journal of Biological Chemistry explored the molecular mechanism of chitin synthesis, using NodC as a model. Their findings are crucial for understanding how to exploit chitin synthesis as a drug target.
- Chitin Synthase as a Drug Target: Ruiz-Herrera & San‐Blas (2003) reviewed the potential of targeting chitin synthase for antifungal drugs, as chitin is essential for fungal cell wall integrity but absent in vertebrates. Their work, published in Current drug targets. Infectious disorders, highlighted the importance of understanding chitin synthase's mechanism for designing specific inhibitors.
Chitin Synthase Inhibitors as Fungicides:
- Novel Scaffolds for Fungicides: A study by Chen et al. (2017) in Chinese Chemical Letters detailed the design of a new scaffold for chitin synthase inhibitors, showing potential as novel fungicides against various destructive fungi.
Understanding Chitin Synthase in Organisms:
- Insect Chitin Synthase: Research by Tellam et al. (2000) in European journal of biochemistry detailed the cDNA and amino acid sequences of chitin synthase-like protein in Lucilia cuprina, an insect, providing insights into the synthesis of chitin in arthropods.
- Fungal Chitin Synthase: Causier et al. (1994) characterized chitin synthase from Botrytis cinerea, a plant pathogen, as reported in Microbiology. This study offers insights into the enzyme's properties and potential inhibition strategies.
Combining Chitin Synthase Inhibitors with Other Treatments:
- Synergistic Effects with Other Inhibitors: Stevens (2000) in Antimicrobial Agents and Chemotherapy reported the synergistic effects of combining a glucan synthase inhibitor (LY 303366) and a chitin synthase inhibitor (nikkomycin Z) in treating fungal pathogens.
特性
IUPAC Name |
(E)-N-(2-chlorophenyl)-4-oxo-4-(2-oxospiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-1'-yl)but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-7-2-4-9-18(16)24-19(27)10-11-20(28)26-13-5-12-22(26)14-15-6-1-3-8-17(15)25-21(22)29/h1-4,6-11H,5,12-14H2,(H,24,27)(H,25,29)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUGBSZAHFZXDM-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)C=CC(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)
![1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7453548.png)
![4-[2-Hydroxy-3-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propoxy]benzonitrile](/img/structure/B7453566.png)
![6-chloro-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7453568.png)

![2-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-methylamino]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7453572.png)
![ethyl 4-methyl-6-[3-(2-methylphenoxy)propanoyloxymethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7453574.png)
![N-[[3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]-2-(4-methoxyphenyl)-2-piperidin-1-ylethanamine](/img/structure/B7453580.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-morpholin-4-yl-2-phenylethanone](/img/structure/B7453582.png)
![N-[(2-fluorophenyl)methyl]-2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzamide](/img/structure/B7453595.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methyl-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide](/img/structure/B7453603.png)

![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)